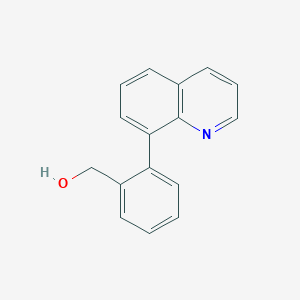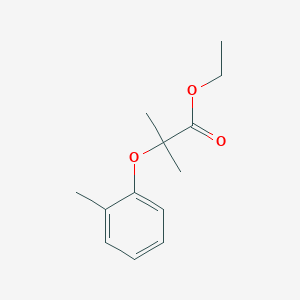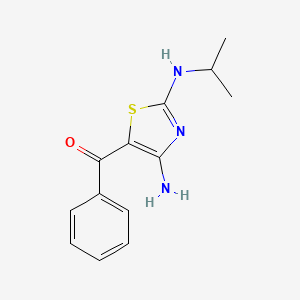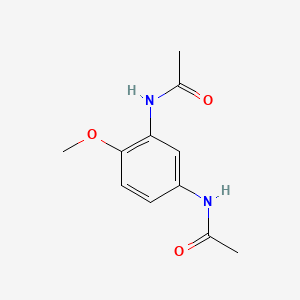![molecular formula C19H21NO2 B3749176 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE](/img/structure/B3749176.png)
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE
描述
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of isoquinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE typically involves the reaction of 2-alkynylanilines with ketones. The reaction is mediated by Brønsted acids or catalyzed by Lewis acids. For instance, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions . Alternatively, the reaction can be carried out in toluene at 110°C with p-toluenesulfonic acid monohydrate and FeCl3 as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and various substituted isoquinoline derivatives.
科学研究应用
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE involves its interaction with androgen receptors. As an androgen receptor antagonist, it binds to the receptor and inhibits its activity, thereby suppressing the growth of prostate cancer cells . The molecular targets include the androgen receptor and associated signaling pathways.
相似化合物的比较
Similar Compounds
3,4-Dihydro-1H-quinolin-2-one: This compound shares a similar core structure but lacks the phenoxy and ethanone substituents.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: This derivative has an additional hydroxy group, which may alter its biological activity.
8-Methoxy-3,4-dihydro-1H-quinolin-2-one: The presence of a methoxy group distinguishes it from the target compound.
Uniqueness
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,5-DIMETHYLPHENOXY)-1-ETHANONE is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds .
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,5-dimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-7-8-15(2)18(11-14)22-13-19(21)20-10-9-16-5-3-4-6-17(16)12-20/h3-8,11H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFABUZJNIHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,5-DIETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3749113.png)

![2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B3749139.png)
![2-(2,5-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B3749142.png)
![4-({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B3749158.png)
![3-{[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYL-1H-PYRAZOL-4-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B3749163.png)
![7-METHOXY-3-[4-(2-PHENYLETHYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B3749166.png)
![3-[4-(4-ACETYLPHENYL)PIPERAZINE-1-CARBONYL]-7-METHOXY-2H-CHROMEN-2-ONE](/img/structure/B3749169.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B3749192.png)
![9-{3-Ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione](/img/structure/B3749194.png)

